Cas no 1512897-57-2 (4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole)
4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole Chemical and Physical Properties
Names and Identifiers
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- 4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole
- EN300-1856005
- 1512897-57-2
-
- Inchi: 1S/C7H8N2O2/c1-5-7(3-8-4-10)6(2)11-9-5/h3H2,1-2H3
- InChI Key: PJFBEBPNTJOHJP-UHFFFAOYSA-N
- SMILES: O1C(C)=C(CN=C=O)C(C)=N1
Computed Properties
- Exact Mass: 152.058577502g/mol
- Monoisotopic Mass: 152.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 55.5Ų
4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1856005-1g |
4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole |
1512897-57-2 | 1g |
$1214.0 | 2023-09-18 | ||
| Enamine | EN300-1856005-5g |
4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole |
1512897-57-2 | 5g |
$3520.0 | 2023-09-18 | ||
| Enamine | EN300-1856005-10g |
4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole |
1512897-57-2 | 10g |
$5221.0 | 2023-09-18 | ||
| Enamine | EN300-1856005-0.05g |
4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole |
1512897-57-2 | 0.05g |
$1020.0 | 2023-09-18 | ||
| Enamine | EN300-1856005-0.1g |
4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole |
1512897-57-2 | 0.1g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1856005-0.25g |
4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole |
1512897-57-2 | 0.25g |
$1117.0 | 2023-09-18 | ||
| Enamine | EN300-1856005-0.5g |
4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole |
1512897-57-2 | 0.5g |
$1165.0 | 2023-09-18 | ||
| Enamine | EN300-1856005-1.0g |
4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole |
1512897-57-2 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1856005-2.5g |
4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole |
1512897-57-2 | 2.5g |
$2379.0 | 2023-09-18 | ||
| Enamine | EN300-1856005-5.0g |
4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole |
1512897-57-2 | 5g |
$3520.0 | 2023-06-01 |
4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole
Research Brief on 4-(Isocyanatomethyl)-3,5-dimethyl-1,2-oxazole (CAS: 1512897-57-2): Recent Advances and Applications
4-(Isocyanatomethyl)-3,5-dimethyl-1,2-oxazole (CAS: 1512897-57-2) is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and functional properties. This compound, characterized by the presence of an isocyanate group attached to a dimethyl-substituted oxazole ring, serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. Recent studies have explored its potential in drug discovery, particularly in the development of targeted therapies and covalent inhibitors.
One of the key areas of research involving 4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole is its application in the design of covalent inhibitors. The isocyanate moiety in this compound can react with nucleophilic residues (e.g., cysteine or lysine) in target proteins, forming stable covalent bonds. This property has been leveraged in the development of inhibitors for enzymes such as kinases and proteases, which are implicated in various diseases, including cancer and inflammatory disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of this compound in selectively inhibiting Bruton's tyrosine kinase (BTK), a target for B-cell malignancies.
In addition to its role in covalent inhibition, 4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole has been investigated as a precursor for the synthesis of heterocyclic scaffolds. Researchers have utilized its reactive isocyanate group to construct diverse molecular architectures, including fused oxazole derivatives and peptidomimetics. A recent publication in Organic Letters (2024) highlighted a novel one-pot synthesis method for generating oxazole-based macrocycles using this compound, which showed promising activity against bacterial biofilms.
The compound's pharmacokinetic and toxicological profiles have also been a focus of recent investigations. Preclinical studies have indicated that derivatives of 4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole exhibit favorable metabolic stability and low cytotoxicity, making them attractive candidates for further development. However, challenges remain in optimizing their selectivity and minimizing off-target effects, as noted in a 2024 review in Chemical Biology & Drug Design.
Looking ahead, the potential applications of 4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole extend beyond drug discovery. Emerging research suggests its utility in materials science, particularly in the development of functional polymers and coatings. The compound's ability to form covalent linkages with other molecules makes it a valuable tool for surface modification and biomaterial engineering. A 2023 study in ACS Applied Materials & Interfaces reported its use in creating antimicrobial coatings for medical devices.
In conclusion, 4-(isocyanatomethyl)-3,5-dimethyl-1,2-oxazole (CAS: 1512897-57-2) represents a promising chemical entity with broad applications in medicinal chemistry, drug discovery, and materials science. Ongoing research aims to further elucidate its mechanisms of action, optimize its derivatives for clinical use, and explore novel applications in interdisciplinary fields. The compound's versatility and reactivity position it as a valuable asset in the toolkit of modern chemical biology.
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